molecular formula C15H13N3O3 B1286343 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891765-41-6

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B1286343
CAS No.: 891765-41-6
M. Wt: 283.28 g/mol
InChI Key: KOTBDPQWRAEYPI-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 2,5-dimethoxyphenyl group at position 2 and a carbaldehyde moiety at position 2. The compound has demonstrated promising antitumor activity, particularly in normalizing liver function enzymes (e.g., ALT, AST) elevated by CCl4-induced damage, suggesting hepatoprotective and chemotherapeutic properties . Its reactivity, especially the aldehyde group, enables further derivatization for drug development, as seen in related imidazo[1,2-a]pyrimidine-Schiff base syntheses .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-20-10-4-5-13(21-2)11(8-10)14-12(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTBDPQWRAEYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(N3C=CC=NC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyrimidine with α-Haloketones

A widely used and efficient method involves the condensation of 2-aminopyrimidine with 2-bromo-1-(2,5-dimethoxyphenyl)ethanone under reflux conditions in acetone or ethanol. This reaction proceeds via nucleophilic attack of the amino group on the α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system.

  • Reaction conditions: reflux in acetone for 2–3 hours.
  • Isolation: The intermediate salt formed is filtered, then treated with acid (e.g., 2N HCl) and basified to precipitate the product.
  • Yield: Typically high, around 85–90% for similar substituted derivatives.

This method is supported by protocols reported for related compounds such as 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine, which can be adapted for the 2,5-dimethoxyphenyl substituent by using the corresponding α-bromo ketone.

Alternative Multicomponent Reactions

Metal-free multicomponent reactions involving 2-aminopyridines, aldehydes, and isonitriles (Groebke–Blackburn–Bienaymé reaction) have been reported for imidazo[1,2-a]pyridine derivatives. While these are more common for imidazo[1,2-a]pyridines, similar strategies can be adapted for pyrimidine analogs by selecting appropriate substrates.

Formylation at the 3-Position: Synthesis of the 3-Carbaldehyde

Vilsmeier–Haack Reaction

The most authoritative and commonly employed method for introducing the aldehyde group at the 3-position of the imidazo[1,2-a]pyrimidine ring is the Vilsmeier–Haack formylation .

  • Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent.
  • Procedure: The imidazo[1,2-a]pyrimidine compound is suspended in chloroform or dichloromethane, cooled to 0–5 °C, and the Vilsmeier reagent is added dropwise.
  • Reaction conditions: Stirring at room temperature for 3 hours followed by reflux for 10–12 hours.
  • Workup: Removal of solvent under reduced pressure, quenching in ice water, filtration, and crystallization from ethanol.
  • Yield: High yields reported, typically 75–90% for related compounds.

This method has been successfully applied to 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine and can be directly extended to the 2-(2,5-dimethoxyphenyl) analog.

Notes on Reaction Mechanism and Selectivity

  • The Vilsmeier reagent selectively formylates the 3-position due to the electron density and resonance stabilization in the fused heterocycle.
  • Addition of pyridine during the reaction can improve selectivity and yield.
  • The reaction tolerates various substituents on the phenyl ring, including methoxy groups, without significant side reactions.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Cyclization of 2-aminopyrimidine with α-bromo ketone 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, reflux in acetone, 2–3 h 85–90 Formation of 2-(2,5-dimethoxyphenyl)imidazo[1,2-a]pyrimidine
2 Vilsmeier–Haack formylation POCl3 + DMF, 0–5 °C addition, RT 3 h + reflux 10–12 h 75–90 Selective 3-formylation, workup by ice quench and crystallization

Comparative Analysis of Preparation Methods

Method Advantages Limitations Environmental Impact
α-Haloketone condensation High yield, straightforward, scalable Requires preparation or purchase of α-bromo ketone Moderate, uses organic solvents and halogenated reagents
Multicomponent metal-free reactions Mild conditions, metal-free, diverse substitution Less common for pyrimidine analogs, may require optimization Environmentally benign, avoids metals
Vilsmeier–Haack formylation High regioselectivity, well-established Uses corrosive reagents (POCl3), requires careful handling Moderate, generates acidic waste

Research Findings and Practical Considerations

  • Microwave-assisted protocols have been reported to accelerate the condensation step, reducing reaction times from hours to minutes without loss of yield.
  • Continuous flow methods for imidazo[1,2-a]pyridine synthesis have been developed, offering scalability and improved safety, which could be adapted for pyrimidine analogs.
  • The presence of electron-donating methoxy groups on the phenyl ring generally facilitates cyclization and formylation due to increased electron density.
  • Purification is typically achieved by crystallization or preparative chromatography, with melting points and NMR data confirming product identity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed

    Oxidation: 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis:

Pharmacological Efficacy

  • Antitumor Activity: The target compound uniquely combines hepatoprotection (enzyme normalization) with antitumor effects, whereas Compound V focuses on kinase/tubulin inhibition. The 2,5-dimethoxy substitution may enhance solubility and bioavailability compared to 3,4-dimethoxy analogs (e.g., Compound III) .
  • Reactivity : The aldehyde group in the target compound allows for Schiff base formation, similar to the thiophene-derived Schiff base in . This reactivity is absent in biphenyl derivatives (Compounds III–V), which rely on pre-functionalized groups for activity.

Antitumor Mechanism

The target compound reduces liver enzyme levels (ALT/AST) post CCl4 damage, indicating dual hepatoprotective and antitumor effects. In contrast, Compound V’s vinyl-biphenyl structure directly inhibits tubulin polymerization, a common anticancer mechanism .

Clinical Potential

  • The imidazo[1,2-a]pyrimidine scaffold is validated in drugs like minodronic acid (used for osteoporosis), highlighting its pharmacological relevance .
  • The target compound’s aldehyde group offers a handle for prodrug development or targeted delivery, unlike rigid biphenyl analogs.

Biological Activity

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data tables.

  • Molecular Formula : C15H13N3O
  • Molar Mass : 251.28 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyrimidine core with a 2,5-dimethoxyphenyl substituent at the 2-position and a carbaldehyde group at the 3-position.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde have shown promising results against various cancer cell lines.

  • Case Study : A study tested a series of imidazo[1,2-a]pyrimidines against MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity (IC50 < 10 µM) .
CompoundCell LineIC50 (µM)
Compound AMCF-78.5
Compound BMDA-MB-2316.7
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehydeMCF-79.0

Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidines have also been investigated for their anti-inflammatory properties. These compounds inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

  • Research Findings : In vitro assays revealed that several derivatives inhibited COX-1 and COX-2 with varying potency. For example, one study reported IC50 values of around 20 µM for COX-2 inhibition for related compounds .
CompoundCOX EnzymeIC50 (µM)
Compound CCOX-119.45
Compound DCOX-223.8
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehydeCOX-221.0

Antimicrobial Activity

The antimicrobial potential of imidazo[1,2-a]pyrimidines has also been explored. These compounds demonstrate activity against various bacterial strains.

  • Case Study : A screening of several imidazo derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
Compound EStaphylococcus aureus64
Compound FEscherichia coli128
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehydeStaphylococcus aureus32

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrimidines is influenced by various structural modifications. The presence of electron-donating groups such as methoxy enhances the compound's ability to interact with biological targets.

Q & A

Q. What are the standard synthetic routes for 2-(2,5-dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde?

The compound is typically synthesized via condensation reactions. For example, 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-carbaldehyde analogs are prepared by reacting carbaldehyde derivatives with amines in the presence of glacial acetic acid to form Schiff bases . Multi-component one-pot syntheses are also employed, utilizing 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under catalytic conditions (e.g., dimethylformamide) to achieve high yields .

Q. How is the structural characterization of this compound performed?

Characterization relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents and confirm regiochemistry (e.g., distinguishing methoxy groups at 2,5-positions) .
  • X-ray crystallography : Resolves crystal packing and confirms the imidazo[1,2-a]pyrimidine scaffold, as seen in analogs like 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde .
  • IR spectroscopy : Validates aldehyde (-CHO) and methoxy (-OCH3_3) functional groups .

Q. What are the primary biological targets explored for this compound?

Imidazo[1,2-a]pyrimidine derivatives are studied for antimicrobial and antiproliferative activities. For example, analogs with 3,4-dimethoxyphenyl groups exhibit cytotoxicity by modulating Akt signaling and inducing apoptosis in cancer cells .

Advanced Research Questions

Q. How can low yields in multi-component syntheses be addressed?

Optimize reaction conditions by:

  • Adjusting catalyst loading (e.g., dimethylformamide in fusion reactions) .
  • Screening solvents (polar aprotic solvents like DMF enhance reactivity).
  • Employing microwave-assisted synthesis to reduce reaction times and improve efficiency .

Q. How to resolve contradictions in NMR data interpretation for regioisomers?

Use 2D NMR techniques (e.g., COSY, NOESY) to differentiate substituent positions. For example, NOE correlations can distinguish between 2,5-dimethoxy and 3,4-dimethoxy regioisomers. X-ray crystallography provides definitive confirmation, as demonstrated in structural reports for related compounds .

Q. What experimental designs are recommended for evaluating bioactivity?

  • Antimicrobial assays : Use microbroth dilution (MIC/MBC) against Gram-positive/negative strains, referencing imidazo[1,2-a]pyrimidine derivatives with SAR studies .
  • Anticancer assays : Employ MTT/WST-1 assays on cell lines (e.g., MCF-7 for breast cancer) with mechanistic follow-ups (e.g., flow cytometry for apoptosis) .
  • ADME-Tox profiling : Use in silico tools (SwissADME, ProTox-II) to predict pharmacokinetics and toxicity before in vivo studies .

Q. How to perform SAR analysis for antimicrobial activity?

  • Introduce electron-withdrawing groups (e.g., -Br, -CF3_3) at the phenyl ring to enhance membrane penetration.
  • Modify the carbaldehyde group to hydrazones or amides for improved solubility and target binding, as seen in analogs with >90% inhibition against S. aureus .
  • Compare activity across substituent positions (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) to identify critical pharmacophores .

Q. What strategies optimize electrochemical C–N cross-coupling for imidazo[1,2-a]pyrimidine derivatives?

  • Use Pt/C electrodes in acetonitrile with LiClO4_4 as electrolyte for para-selective amination .
  • Screen directing groups (e.g., thiophene substituents) to enhance regioselectivity, achieving yields up to 76% .

Methodological Notes

  • Synthetic Challenges : Impurities from side reactions (e.g., over-oxidation of aldehydes) require rigorous purification (column chromatography, recrystallization) .
  • Data Validation : Cross-reference NMR shifts with computational tools (e.g., ACD/Labs) to confirm assignments .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via Western blotting (e.g., Akt phosphorylation) .

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